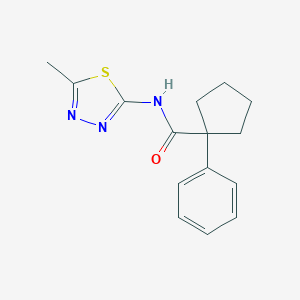![molecular formula C19H21N3O2 B263130 N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been developed through a complex synthesis process and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide involves the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that play a role in the regulation of cellular metabolism and aging. By inhibiting these enzymes, this compound can modulate gene expression and cellular metabolism, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against HDACs and sirtuins. This inhibition can lead to changes in gene expression and cellular metabolism, which can have a variety of physiological effects. In animal studies, this compound has been found to exhibit anti-tumor activity, as well as potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. It has also been found to exhibit potent inhibitory activity against HDACs and sirtuins, making it a valuable tool for studying the role of these enzymes in various diseases. However, there are also limitations to the use of this compound in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide. One potential direction is the further study of its mechanism of action and physiological effects, particularly in vivo. Another direction is the development of more potent and selective inhibitors of HDACs and sirtuins, based on the structure of this compound. Additionally, this compound could be studied for its potential use in combination with other therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide involves a series of complex chemical reactions. The synthesis method involves the condensation of 4-(dimethylamino)benzoyl chloride with cyclopropylamine, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play an important role in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. This compound has been studied for its potential use as a therapeutic agent for these diseases.
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[[4-(dimethylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)15-11-7-13(8-12-15)18(23)21-17-6-4-3-5-16(17)19(24)20-14-9-10-14/h3-8,11-12,14H,9-10H2,1-2H3,(H,20,24)(H,21,23) |
InChI-Schlüssel |
YSAKNTJIXVJGLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)



![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
